molecular formula C10H13NO3 B12863152 4,7-Dimethoxy-2,3-dihydrobenzofuran-3-amine

4,7-Dimethoxy-2,3-dihydrobenzofuran-3-amine

Cat. No.: B12863152
M. Wt: 195.21 g/mol
InChI Key: CIBVCTAUDSGZHZ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,7-Dimethoxy-2,3-dihydrobenzofuran-3-amine can be achieved through various synthetic routes. One common method involves the Cs2CO3-catalyzed domino annulation of enantiopure chiral salicyl N-phosphonyl imines with bromo malonates . This reaction offers an efficient pathway for constructing 2,3-dihydrobenzofuran derivatives with impressive chemical yields and diastereoselectivity .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as group-assisted purification (GAP) chemistry, can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4,7-Dimethoxy-2,3-dihydrobenzofuran-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions . Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

Major products formed from these reactions include oxidized derivatives, reduced forms, and substituted benzofuran compounds with various functional groups .

Mechanism of Action

The mechanism of action of 4,7-Dimethoxy-2,3-dihydrobenzofuran-3-amine involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or receptors, leading to its biological effects. For example, it may interfere with microbial cell wall synthesis or disrupt cancer cell proliferation pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4,7-Dimethoxy-2,3-dihydrobenzofuran-3-amine include other benzofuran derivatives, such as:

Uniqueness

What sets this compound apart from other similar compounds is its unique substitution pattern on the benzofuran ring, which can influence its biological activity and chemical reactivity . This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C10H13NO3

Molecular Weight

195.21 g/mol

IUPAC Name

4,7-dimethoxy-2,3-dihydro-1-benzofuran-3-amine

InChI

InChI=1S/C10H13NO3/c1-12-7-3-4-8(13-2)10-9(7)6(11)5-14-10/h3-4,6H,5,11H2,1-2H3

InChI Key

CIBVCTAUDSGZHZ-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C(COC2=C(C=C1)OC)N

Origin of Product

United States

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